2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with significant relevance in medicinal chemistry. This compound features a pyrrolo[2,3-d]pyrimidine framework, characterized by its two chlorine substituents at the 2 and 4 positions, and a nitrogen-containing ring structure. Its molecular formula is with a molecular weight of approximately 188.01 g/mol . The compound is primarily studied for its potential applications in drug development, particularly as an inhibitor in various biological pathways.
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine can be sourced from various chemical suppliers and is classified under the category of nitrogen-containing heterocycles. It has been identified as a potential precursor or structural component in the synthesis of pharmaceuticals, particularly those targeting kinase enzymes .
The synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several methods. One notable approach involves the reaction of 1,3-dihydroxy-5-aminoaniline with chloroacetaldehyde followed by chlorination. This method enhances yield and simplifies purification processes compared to traditional methods .
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine can participate in various chemical reactions typical of heterocycles. These include:
The synthesis often involves multi-step reactions where intermediates are formed and further reacted under specific conditions to yield the final product. For example, the use of formamidine salts in cyclization reactions has shown promising results in increasing yield and purity .
The mechanism of action for compounds like 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine typically involves interaction with specific biological targets such as kinases. These interactions can inhibit signaling pathways critical for cell proliferation and survival.
The compound has been characterized using various analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy which provides insights into its structural integrity post-synthesis .
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine has several scientific uses:
This compound exemplifies the importance of heterocyclic compounds in medicinal chemistry and their role in developing new therapeutic agents.
The construction of the pyrrolo[2,3-d]pyrimidine core relies predominantly on Gould-Jacobs cyclocondensation reactions. As detailed in patent CN102977104A, the scaffold assembly begins with ortho-substituted aniline derivatives, typically using 2-chloroacetaldehyde and formamidine acetate as cyclization agents. The reaction proceeds through a multistep mechanism: nucleophilic addition forms an enamine intermediate, followed by thermal electrocyclic ring closure to yield the 7-hydroxy precursor. Subsequent dehydration and aromatization generate the core heterocycle [1]. A critical limitation involves the moderate yields (typically 50-65%) due to competing side reactions during high-temperature cyclization. Solvent selection significantly impacts efficiency, with polar aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) providing superior homogeneity compared to protic solvents. Post-condensation, the 7-hydroxy intermediate requires exhaustive chlorination to achieve the target 2,4-dichloro functionality—a process fraught with regioisomer contamination if temperature control is inadequate [1] [7].
Table 1: Traditional Reaction Conditions for Core Assembly
Starting Material | Cyclization Agent | Solvent | Temperature | Yield Range |
---|---|---|---|---|
4-Amino-5-aminopyrimidine | Formamidine acetate | DMF | 100-110°C | 50-55% |
2-Chloroacetaldehyde | Trimethyl orthoformate | THF | 60-65°C | 62-65% |
Ethyl cyanoacetate | Guanidine hydrochloride | Ethanol | Reflux | 45-50% |
Chlorination of the 7-hydroxy-pyrrolo[2,3-d]pyrimidine intermediate represents the pivotal step in accessing the title compound. Classical methods employ phosphorus oxychloride (POCl₃) as the chlorinating agent, often requiring stoichiometric quantities (5-7 equivalents) and catalytic N,N-diisopropylethylamine (DIPEA) to activate the reaction by scavenging HCl. Under reflux conditions (110°C), this method achieves 70-80% conversion but generates corrosive byproducts complicating purification [1] [4]. Recent innovations disclosed in patent CN110386936B address these issues through oxalyl chloride/DMF systems. This approach operates at ambient temperature (25-30°C), utilizing catalytic DMF (0.1 equiv) to generate the Vilsmeier-Haack complex in situ. The electrophilic chlorine delivery minimizes phosphonate side products, boosting yields to 88-92% and reducing wastewater toxicity [7]. For acid-sensitive derivatives, triphenylphosphine/hexachloroethane mixtures enable stepwise chlorination: initial 4-position activation followed by 2-chloro substitution under mild conditions (60°C), achieving >95% regioselectivity [4].
Catalysis enhances both ring formation and halogenation efficiency. Lewis acids like anhydrous zinc chloride accelerate the initial Gould-Jacobs cyclization by coordinating with the formamidine nitrogen, reducing reaction time from 12 hours to 3-4 hours while improving yields by 15-20% [1]. During chlorination, quaternary ammonium salts (e.g., tetrabutylammonium bromide, 5 mol%) act as phase-transfer catalysts in biphasic POCl₃/water systems. This modification suppresses hydrolysis, enabling aqueous workup without yield penalty [7]. For N-alkylated variants, palladium on carbon (Pd/C) facilitates catalytic deprotection/chlorination tandem reactions, though applicability to the 2,4-dichloro scaffold remains limited due to C-Cl bond hydrogenolysis risks. Emerging heterogeneous catalysts like silica-supported POCl₃ show promise for continuous-flow chlorination, eliminating neutralization steps and improving atom economy [3] [9].
The synthesis of thermally labile intermediates favors continuous flow reactors over batch systems. As validated by PharmaBlock Sciences, exothermic chlorination steps (ΔH = -120 kJ/mol) achieve 90% yield in microfluidic reactors with residence times of 2-3 minutes, compared to 75% in batch reactors where hot spots promote decomposition [6]. Flow chemistry enables precise control of residence time (seconds), temperature gradients (up to 200°C cooling rates), and mixing efficiency (Reynolds number >2,500), suppressing dichloropyrimidine oligomerization—a prevalent batch side reaction [3] [9]. Conversely, batch reactors retain advantages for multistep sequences requiring intermediate isolation. The Gould-Jacobs cyclization benefits from batch processing due to solids formation and variable viscosity, which risk clogging microreactors [3].
Table 2: Reactor Performance Metrics for Key Synthesis Steps
Reaction Stage | Reactor Type | Temperature Control | Reaction Time | Yield (%) | Byproducts (%) |
---|---|---|---|---|---|
Cyclocondensation | Batch | ±5°C | 10-12 h | 65 | 12-15 |
Cyclocondensation | Flow | ±0.5°C | 30 min | 63 | 10 |
POCl₃ Chlorination | Batch | ±8°C | 4 h | 75 | 20-25 |
Oxalyl Chloride Chlorination | Flow | ±1°C | 3 min | 90 | <5 |
Economic analyses reveal crossover points: Flow systems require 40-60% higher capital investment but reduce operating costs by 30% at >100 kg scales due to minimized downtime and 50% lower solvent consumption. Batch synthesis remains preferable for low-volume production (<10 kg) where flexibility outweighs efficiency penalties [3] [9]. Hybrid approaches are emerging, such as batch cyclization followed by flow chlorination, leveraging the strengths of both technologies [6] [9].
Table 3: Key Identifiers for 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Chemical Identifier | Value |
---|---|
CAS Number | 90213-66-4 |
Molecular Formula | C₆H₃Cl₂N₃ |
Molecular Weight | 188.02 g/mol |
IUPAC Name | 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine |
SMILES | ClC1=C2C(NC=C2)=NC(Cl)=N1 |
InChI Key | GHXBPCSSQOKKGB-UHFFFAOYSA-N |
Appearance | Off-white to light yellow crystalline solid |
Melting Point | 250–252°C |
Purity (HPLC) | ≥95% (commercial grade) |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7